molecular formula C51H102O2 B12521515 Nonacosyl docosanoate CAS No. 701921-28-0

Nonacosyl docosanoate

Cat. No.: B12521515
CAS No.: 701921-28-0
M. Wt: 747.4 g/mol
InChI Key: MDTHIAOPVSIJNO-UHFFFAOYSA-N
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Description

Nonacosyl docosanoate is a long-chain ester composed of nonacosyl alcohol and docosanoic acid. This compound is part of the wax ester family, known for their hydrophobic properties and high molecular weight. These characteristics make this compound particularly useful in various industrial applications, including cosmetics and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosyl docosanoate can be synthesized through esterification reactions. The primary method involves the reaction between nonacosyl alcohol and docosanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reactants are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Nonacosyl docosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of nonacosyl alcohol and docosanoic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Nonacosyl alcohol and docosanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Nonacosyl docosanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in biological membranes and its potential as a bio-based lubricant.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of cosmetics, particularly in skin care products, due to its emollient properties.

Mechanism of Action

The mechanism of action of nonacosyl docosanoate in biological systems involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. Its long hydrophobic chains interact with the fatty acid tails of phospholipids, stabilizing the membrane structure. In industrial applications, its mechanism of action is primarily based on its ability to reduce friction and wear, making it an effective lubricant.

Comparison with Similar Compounds

    Docosyl docosanoate: Another long-chain ester with similar properties but different chain lengths.

    Behenyl behenate: A shorter chain ester with similar hydrophobic characteristics.

    Cetyl palmitate: A commonly used ester in cosmetics with shorter chain lengths.

Uniqueness: Nonacosyl docosanoate stands out due to its exceptionally long carbon chains, which provide superior hydrophobicity and stability compared to shorter chain esters. This makes it particularly valuable in applications requiring long-lasting and robust performance, such as high-end cosmetics and industrial lubricants.

Properties

CAS No.

701921-28-0

Molecular Formula

C51H102O2

Molecular Weight

747.4 g/mol

IUPAC Name

nonacosyl docosanoate

InChI

InChI=1S/C51H102O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50-53-51(52)49-47-45-43-41-39-37-35-33-31-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3

InChI Key

MDTHIAOPVSIJNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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